Cas no 6326-77-8 (5-cyclohexyl-5-methylimidazolidine-2,4-dione)
5-cyclohexyl-5-methylimidazolidine-2,4-dione Chemical and Physical Properties
Names and Identifiers
-
- 5-cyclohexyl-5-methylimidazolidine-2,4-dione
- 2, 5-cyclohexyl-5-methyl-
- 4-Cyclohexyl-4-methyl-2.5-dioxo-imidazolidin
- 5-Cyclohexyl-5-methylhydantoin
- 5-Cyclohexyl-5-methyl-imidazolidin-2,4-dion
- 5-cyclohexyl-5-methyl-imidazolidine-2,4-dione
- 5-methyl-5-cyclohexylhydantoin
- AC1L2L36
- AC1Q2D19
- NSC30720
- SureCN8958230
-
- MDL: MFCD08271824
- Inchi: 1S/C10H16N2O2/c1-10(7-5-3-2-4-6-7)8(13)11-9(14)12-10/h7H,2-6H2,1H3,(H2,11,12,13,14)
- InChI Key: YBMOLUUAPATTDX-UHFFFAOYSA-N
- SMILES: O=C1C(C)(C2CCCCC2)NC(N1)=O
Computed Properties
- Exact Mass: 196.12128
Experimental Properties
- PSA: 58.2
5-cyclohexyl-5-methylimidazolidine-2,4-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C994485-25mg |
5-cyclohexyl-5-methylimidazolidine-2,4-dione |
6326-77-8 | 25mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C994485-50mg |
5-cyclohexyl-5-methylimidazolidine-2,4-dione |
6326-77-8 | 50mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C994485-250mg |
5-cyclohexyl-5-methylimidazolidine-2,4-dione |
6326-77-8 | 250mg |
$ 275.00 | 2022-06-06 | ||
| Chemenu | CM415980-1g |
5-CYCLOHEXYL-5-METHYLIMIDAZOLIDINE-2,4-DIONE |
6326-77-8 | 95%+ | 1g |
$*** | 2023-05-30 | |
| Enamine | EN300-22070-0.05g |
5-cyclohexyl-5-methylimidazolidine-2,4-dione |
6326-77-8 | 95.0% | 0.05g |
$45.0 | 2025-03-21 | |
| Enamine | EN300-22070-0.1g |
5-cyclohexyl-5-methylimidazolidine-2,4-dione |
6326-77-8 | 95.0% | 0.1g |
$67.0 | 2025-03-21 | |
| Enamine | EN300-22070-0.25g |
5-cyclohexyl-5-methylimidazolidine-2,4-dione |
6326-77-8 | 95.0% | 0.25g |
$96.0 | 2025-03-21 | |
| Enamine | EN300-22070-0.5g |
5-cyclohexyl-5-methylimidazolidine-2,4-dione |
6326-77-8 | 95.0% | 0.5g |
$151.0 | 2025-03-21 | |
| Enamine | EN300-22070-1.0g |
5-cyclohexyl-5-methylimidazolidine-2,4-dione |
6326-77-8 | 95.0% | 1.0g |
$193.0 | 2025-03-21 | |
| Enamine | EN300-22070-2.5g |
5-cyclohexyl-5-methylimidazolidine-2,4-dione |
6326-77-8 | 95.0% | 2.5g |
$378.0 | 2025-03-21 |
5-cyclohexyl-5-methylimidazolidine-2,4-dione Related Literature
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
Additional information on 5-cyclohexyl-5-methylimidazolidine-2,4-dione
Introduction to 5-cyclohexyl-5-methylimidazolidine-2,4-dione (CAS No. 6326-77-8)
5-cyclohexyl-5-methylimidazolidine-2,4-dione, identified by the Chemical Abstracts Service Number (CAS No.) 6326-77-8, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and organic synthesis. This compound belongs to the imidazolidine class, characterized by a six-membered ring containing two nitrogen atoms and two carbon atoms in the 1,3 and 1,4 positions, respectively. The presence of a cyclohexyl substituent at the 5-position and a methyl group at the same position imparts unique electronic and steric properties, making it a versatile intermediate in the synthesis of more complex molecules.
The structural features of 5-cyclohexyl-5-methylimidazolidine-2,4-dione contribute to its reactivity and utility in various chemical transformations. The imidazolidine ring can undergo nucleophilic addition reactions at the 2,4-dione carbonyl positions, enabling the formation of new bonds with nucleophiles such as amines, alcohols, and thiols. This property is particularly valuable in drug discovery, where such intermediates can be used to construct pharmacophores with desired biological activities.
In recent years, 5-cyclohexyl-5-methylimidazolidine-2,4-dione has been explored as a building block in the development of novel therapeutic agents. Its rigid cyclohexyl group provides steric stability, while the methyl group can influence electronic distribution across the ring. These characteristics make it an attractive scaffold for designing molecules with enhanced binding affinity and selectivity towards biological targets.
One of the most promising applications of 5-cyclohexyl-5-methylimidazolidine-2,4-dione is in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are often implicated in diseases such as cancer. By modifying the imidazolidine core with appropriate substituents, researchers have been able to develop potent inhibitors that selectively target specific kinases. For instance, derivatives of this compound have shown promise in preclinical studies as inhibitors of tyrosine kinases, which are overactive in many cancer cell lines.
The pharmaceutical industry has also leveraged 5-cyclohexyl-5-methylimidazolidine-2,4-dione for its role in generating protease inhibitors. Proteases are enzymes that cleave peptide bonds and are involved in various physiological processes. Dysregulation of protease activity is associated with several diseases, including HIV/AIDS and inflammation-related disorders. Researchers have synthesized analogs of this compound that exhibit inhibitory activity against specific proteases, demonstrating their potential as therapeutic candidates.
Another area where 5-cyclohexyl-5-methylimidazolidine-2,4-dione has found utility is in the development of antimicrobial agents. The imidazolidine scaffold can be modified to create molecules with broad-spectrum antimicrobial activity. Recent studies have highlighted its derivatives as effective against resistant bacterial strains, offering a promising alternative to conventional antibiotics.
The synthesis of 5-cyclohexyl-5-methylimidazolidine-2,4-dione typically involves condensation reactions between cyclohexanone derivatives and urea or thiourea under controlled conditions. The reaction proceeds via cyclization to form the imidazolidine ring system, followed by oxidation to introduce the 2,4-dione functionality. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound.
In conclusion,5-cyclohexyl-5-methylimidazolidine-2,4-dione (CAS No. 6326-77-8) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features make it an invaluable intermediate for constructing biologically active molecules targeting various diseases. As research continues to uncover new applications for this compound,5-cyclohexyl-5-methylimidazolidine-2,4-dione is poised to remain a cornerstone in medicinal chemistry innovation.
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